Propyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate
Description
Propyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a bicyclic heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core. Its structure includes a propyl ester group at position 3 and a methyl substituent at position 5.
Properties
CAS No. |
33484-40-1 |
|---|---|
Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
propyl 6-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C13H18N2O3/c1-3-7-18-13(17)10-8-14-11-6-4-5-9(2)15(11)12(10)16/h8-9H,3-7H2,1-2H3 |
InChI Key |
FCCHWXLTLTTYRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CN=C2CCCC(N2C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by esterification with propyl alcohol .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Propyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrido[1,2-a]pyrimidines .
Scientific Research Applications
Propyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of propyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
The activity and physicochemical properties of pyrido[1,2-a]pyrimidin-4-one derivatives are highly dependent on substituents. Key analogs include:
Ester Chain Length and Pharmacokinetics
- Propyl vs. Ethyl esters : The propyl ester (target compound) balances lipophilicity (logP ~2.5–3.0) and solubility better than the ethyl ester (logP ~2.0–2.5) . This may enhance oral bioavailability.
Stereochemical and Functional Group Effects
- Carboxamide vs. Ester : Carboxamide derivatives (e.g., ) exhibit higher aqueous solubility but reduced cell permeability compared to esters .
Substituent Position and Activity
- Position 9 modifications: Introduction of an (arylamino)methylene group at C9 (as in compound 34) dramatically enhances antiallergic activity, highlighting the importance of this position for pharmacological optimization .
Key Research Findings
Antiallergic Activity : The parent carboxylic acid (compound 1, lacking substituents at C9) shows weak activity. Propyl 6-methyl-4-oxo-...-3-carboxylate may exhibit intermediate potency due to its ester group, but it lacks the C9 modifications that boost activity in compound 34 .
Safety Profiles : Butyl and propyl esters share similar safety warnings (e.g., P210: "Keep away from heat"), but longer-chain esters may pose higher storage and handling risks .
Synthetic Utility : Propyl esters are often intermediates for prodrugs, as esterases can hydrolyze them in vivo to release active carboxylic acids .
Biological Activity
Propyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 218.24 g/mol. The compound features a pyrido[1,2-a]pyrimidine scaffold which is known for its diverse biological activities.
Antitumor Activity
Several studies have highlighted the antitumor potential of pyrido[1,2-a]pyrimidine derivatives. For instance:
- In vitro studies have demonstrated that compounds with similar structures can inhibit various human tumor cell lines at subnanomolar concentrations. The mechanism often involves selective uptake via folate receptors and inhibition of key enzymes such as GARFTase (Glycinamide ribonucleotide formyltransferase) .
- Case Study : A derivative of pyrido[1,2-a]pyrimidine was shown to exhibit significant in vivo antitumor efficacy with modest toxicity levels. This suggests that the compound could be a candidate for selective tumor targeting therapies .
Enzyme Inhibition
The biological activity of this compound may also involve inhibition of specific enzymes:
- Dihydrofolate reductase (DHFR) : Compounds in this class have been identified as inhibitors of DHFR, which is crucial in nucleotide synthesis and cell proliferation .
The mechanisms by which this compound exerts its biological effects include:
- Folate Receptor-Mediated Uptake : The compound’s structure allows it to mimic folic acid, facilitating selective uptake by cancer cells that overexpress folate receptors .
- Enzyme Inhibition : By inhibiting enzymes like GARFTase and DHFR, the compound disrupts critical metabolic pathways in rapidly dividing cells.
Data Tables
| Activity | Mechanism | Reference |
|---|---|---|
| Antitumor Activity | Inhibition of GARFTase | |
| Enzyme Inhibition | Inhibition of DHFR | |
| Folate Receptor Targeting | Selective uptake by cancer cells |
Research Findings
- Synthesis and Characterization : The compound can be synthesized through various organic reactions involving pyridine derivatives and carboxylic acid esters .
- Pharmacological Potential : Research indicates promising pharmacological profiles for related compounds in terms of anticancer activity and enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
